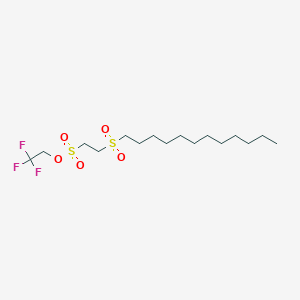

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate

Description

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a fluorinated sulfonate ester characterized by a trifluoroethyl group and a dodecylsulfonyl-substituted ethanesulfonate moiety. Sulfonate esters of this type are typically utilized as alkylating agents, surfactants, or intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals . The trifluoroethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the dodecylsulfonyl group may improve solubility in nonpolar media or modify biological activity .

Properties

IUPAC Name |

2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBMDQQZLOAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31F3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with dodecylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to -25°C, and the reagents are added slowly to ensure controlled reaction rates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .

Scientific Research Applications

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate has several applications in scientific research:

Biology: The compound is used in the study of biological systems, where it can act as a probe for investigating enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets through its trifluoroethyl and dodecylsulfonyl groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 2,2,2-trifluoroethyl sulfonate derivatives, highlighting differences in molecular properties, applications, and safety:

Structural and Functional Differences

- Trifluoromethanesulfonate vs. Dodecylsulfonyl : The trifluoromethanesulfonate group (CF₃SO₃⁻) is highly electron-withdrawing, enhancing reactivity in alkylation reactions . In contrast, the dodecylsulfonyl group (C₁₂H₂₅SO₂⁻) introduces steric bulk and lipophilicity, likely reducing electrophilicity but improving membrane permeability in biological systems .

- Chain Length and Solubility: Shorter-chain derivatives (e.g., trifluoromethanesulfonate) exhibit higher solubility in polar solvents like DMF or acetonitrile , whereas the dodecyl analog is expected to favor nonpolar solvents or micellar systems.

Research Findings and Trends

- Pharmaceutical Applications : Fluorinated sulfonates are pivotal in synthesizing trifluoroethyl ethers, which improve metabolic stability and bioavailability in drug candidates . The dodecyl variant’s lipophilicity could optimize drug delivery in hydrophobic matrices.

- Industrial Use : Sulfonate esters with long alkyl chains (e.g., dodecyl) are employed as surfactants or emulsifiers, though their fluorinated analogs remain underexplored .

- Synthetic Challenges : Introducing dodecylsulfonyl groups may require specialized sulfonating agents (e.g., dodecylsulfonyl chloride) and elevated temperatures, as seen in analogous sulfonylations .

Biological Activity

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a sulfonate ester that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique trifluoroethyl group enhances its lipophilicity and reactivity, making it a candidate for various biochemical applications.

- Molecular Formula : C15H24F3O4S2

- Molecular Weight : 396.48 g/mol

- Physical State : Liquid

- Solubility : Soluble in organic solvents such as chloroform and methanol; slightly soluble in water.

The biological activity of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate primarily stems from its ability to interact with biological membranes and proteins. The trifluoroethyl group increases the compound's hydrophobic character, facilitating its incorporation into lipid bilayers. This property is crucial for its potential role as a surfactant and in drug delivery systems.

Cytotoxicity

Research has demonstrated that sulfonate esters can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate have shown cytotoxicity against leukemia cells (L1210) in vitro, indicating potential applications in cancer therapy .

Antimicrobial Properties

Studies have indicated that sulfonate esters possess antimicrobial properties. The presence of the dodecyl chain may enhance the compound's ability to disrupt microbial membranes, leading to cell lysis. This suggests a potential use as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

In vitro studies suggest that compounds with similar structures can modulate inflammatory pathways. The sulfonate group may interact with inflammatory mediators, potentially reducing inflammation in various biological systems.

Case Studies

-

Cytotoxicity Against Cancer Cells

- A study evaluated the cytotoxic effects of various sulfonate esters, including derivatives of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate. Results indicated significant inhibition of cell growth in leukemia cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

-

Antimicrobial Activity

- In a controlled study assessing the antimicrobial efficacy of sulfonate esters against Gram-positive and Gram-negative bacteria, compounds similar to 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate exhibited minimum inhibitory concentrations (MICs) between 5 and 20 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.